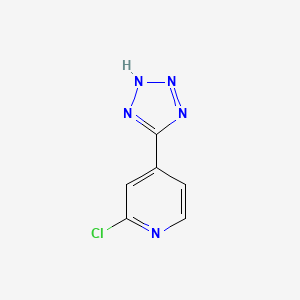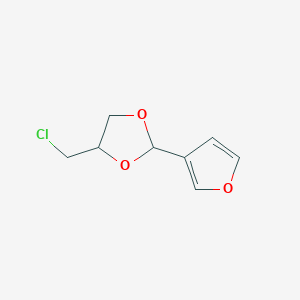
5-Bromo-2-isobutoxy-4-methylpyridine
Overview
Description
5-Bromo-2-isobutoxy-4-methylpyridine is a chemical compound with the molecular formula C10H14BrNO. It is a solid at 20°C and should be stored at a temperature between 0-10°C . The CAS registry number for this compound is 1288992-15-3 .
Molecular Structure Analysis
The molecular weight of this compound is 244.13 . The InChI code for this compound is 1S/C10H14BrNO/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, brominated compounds are often used in substitution reactions. For example, they can participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 244.13 . The compound should be stored at a temperature between 0-10°C .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
Researchers have developed efficient synthesis methods for a series of novel pyridine derivatives using Suzuki cross-coupling reactions, which could potentially include derivatives of 5-Bromo-2-isobutoxy-4-methylpyridine. These derivatives are studied for their chiral dopant potential in liquid crystals and have been evaluated for biological activities, showing promising anti-thrombolytic, biofilm inhibition, and haemolytic activities. The study emphasizes the versatility of pyridine derivatives in medicinal chemistry and materials science (Gulraiz Ahmad et al., 2017).
Functionalization for Ligand Synthesis
Functionalization of pyridine derivatives, potentially including this compound, has been explored for the synthesis of mono-, bis-, and tris-tridentate ligands, suitable for complexation with lanthanide(III) cations. This research underscores the importance of such derivatives in the development of coordination compounds for various applications, including materials science and catalysis (L. Charbonnière et al., 2001).
Amination Reactions and Pyrimidine Synthesis
The study of amination reactions of dibromopyridines, possibly related to compounds like this compound, provides insights into the synthesis of diaminopyridines. These reactions are crucial for the development of intermediates in pharmaceutical synthesis and highlight the reactivity of bromo-substituted pyridines under various conditions (J. Streef et al., 2010).
Halogen-rich Pyridine Derivatives
Research on the synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates the potential for creating highly functionalized pyridines that can serve as valuable building blocks in organic synthesis. This work illustrates the strategic use of halogen dance reactions for introducing diverse functional groups into the pyridine nucleus, potentially applicable to derivatives of this compound (Yong-Jin Wu et al., 2022).
Safety and Hazards
Future Directions
While specific future directions for 5-Bromo-2-isobutoxy-4-methylpyridine are not available, brominated compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it’s possible that this compound could be used in the development of new drugs or other chemical products.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-8(3)9(11)5-12-10/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYHSRGQTBATBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)


![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)

![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)


![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)

![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
